Bis(2-mercaptoethyl) Sulfone Disulfide

Description

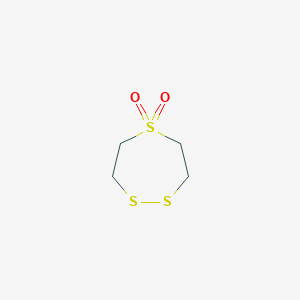

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trithiepane 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S3/c5-9(6)3-1-7-8-2-4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXYCMBQCPKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(2-mercaptoethyl) Sulfone Disulfide and its Role in Redox Chemistry

This guide provides a comprehensive technical overview of Bis(2-mercaptoethyl) Sulfone Disulfide (CAS 145626-93-3), a compound whose significance is intrinsically linked to its reduced form, Bis(2-mercaptoethyl)sulfone (BMS). For researchers, chemists, and professionals in drug development, understanding the dynamic relationship between this disulfide and its corresponding dithiol is crucial for its effective application in protein chemistry and bioconjugation.

Introduction: A Tale of Two Forms

Bis(2-mercaptoethyl) Sulfone Disulfide is a heterocyclic organic compound featuring a stable seven-membered ring containing a disulfide bond[1][2]. While it has its own distinct chemical identity, its primary relevance in scientific literature and application is as the oxidized counterpart to the potent reducing agent, Bis(2-mercaptoethyl)sulfone (BMS, CAS: 145626-87-5)[3][4].

The utility of this system stems from the reversible nature of the thiol-disulfide interchange. The reduced form, BMS, is a powerful tool for cleaving disulfide bonds in proteins and other molecules. The formation of the stable, cyclic Bis(2-mercaptoethyl) Sulfone Disulfide drives the reduction reaction forward, making BMS an effective alternative to more common reagents like dithiothreitol (DTT)[5][6]. This guide will explore the properties and applications of this redox pair, focusing on the disulfide as both a starting point and an end product in critical biochemical reactions.

Caption: Reversible oxidation-reduction of the BMS/Disulfide pair.

Physicochemical Properties: A Comparative Overview

To avoid ambiguity, it is essential to distinguish between the oxidized disulfide and the reduced dithiol. The following table summarizes their key properties based on available data.

| Property | Bis(2-mercaptoethyl) Sulfone Disulfide | Bis(2-mercaptoethyl)sulfone (BMS) |

| CAS Number | 145626-93-3[1] | 145626-87-5[3] |

| Synonyms | 5,5-Dioxide 1,2,5-Trithiepane; BMS Disulfide[1] | BMS; 2,2'-Sulfonylbis(ethanethiol)[3][4] |

| Molecular Formula | C₄H₈O₂S₃[1] | C₄H₁₀O₂S₃[3] |

| Molecular Weight | 184.30 g/mol [1][7] | 186.32 g/mol [3][4] |

| Physical Form | Not specified (likely a solid) | White fluffy crystals[4] |

| Key Feature | Oxidized, cyclic disulfide | Reduced dithiol; disulfide reducing agent[3] |

Synthesis and Interconversion

The synthesis of Bis(2-mercaptoethyl) Sulfone Disulfide is achieved through the oxidation of its dithiol precursor, BMS. The synthesis of BMS itself is a notable process, designed to create a reducing agent with specific advantages over DTT.

Synthesis of the Dithiol Precursor (BMS)

BMS was first prepared by Lamoureux and Whitesides in 1993. The synthesis is a two-step process starting from divinyl sulfone[2]:

-

Michael Addition: Divinyl sulfone acts as a bifunctional Michael acceptor. It reacts with a thiol source, such as thioacetic acid, in a double addition reaction to form a di-thioester intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed under basic conditions to yield the final dithiol product, Bis(2-mercaptoethyl)sulfone[2].

The presence of the electron-withdrawing sulfone group is a key design feature, as it lowers the pKa of the thiol groups, making BMS a more effective nucleophile and reducing agent at neutral pH compared to DTT[5].

Formation of the Disulfide

The disulfide is formed by the oxidation of BMS. This can occur upon exposure to atmospheric oxygen or through the use of mild oxidizing agents. In the context of its application, this oxidation is the final step of a disulfide reduction reaction, where BMS donates its hydrogen atoms and electrons to a target disulfide bond.

Caption: Conceptual synthesis pathway from divinyl sulfone to the disulfide.

Mechanism of Action: The Engine of Disulfide Reduction

The core function of the BMS/disulfide system lies in the ability of BMS to reduce other disulfide bonds. This process occurs via a thiol-disulfide exchange mechanism, which is a series of nucleophilic substitution (SN2) reactions[8].

The Mechanism:

-

Thiolate Activation: One of the thiol groups on BMS, which has a lowered pKa (~7.9), deprotonates to form a highly reactive thiolate anion[4].

-

Nucleophilic Attack: This thiolate attacks one of the sulfur atoms of the target disulfide bond (e.g., in a protein). This breaks the target disulfide and forms a transient mixed disulfide intermediate between BMS and the protein[8][9].

-

Intramolecular Cyclization: The second thiol group on the same BMS molecule, now in close proximity, performs a second, intramolecular nucleophilic attack on the sulfur atom of the mixed disulfide.

-

Product Release: This second attack is highly favorable and results in the formation of the stable, seven-membered cyclic disulfide ring (Bis(2-mercaptoethyl) Sulfone Disulfide) and releases the now-reduced target molecule with two free thiol groups[2][5].

The high stability of the resulting cyclic disulfide provides a strong thermodynamic driving force, shifting the reaction equilibrium towards the reduction of the target disulfide bond[5].

Caption: Mechanism of protein disulfide reduction by BMS.

Applications in Research and Drug Development

The primary application of this chemical system is the use of BMS as a reducing agent in fields where precise control over disulfide bonds is necessary.

-

Protein Folding and Analysis: In proteomics and biochemistry, BMS can be used to reduce disulfide bonds in proteins. This is a critical step for studying protein structure, denaturation, and refolding pathways. Its efficacy at neutral pH makes it a valuable tool for experiments involving sensitive biological samples[4].

-

Antibody-Drug Conjugates (ADCs): The development of ADCs often requires the selective reduction of interchain disulfide bonds in monoclonal antibodies (mAbs) to provide reactive cysteine residues for drug conjugation. Reagents like BMS are explored for this purpose. The ability to efficiently reduce these bonds without denaturing the antibody is paramount. While bis-sulfone reagents are used for re-bridging, the initial reduction is a key step where dithiols like BMS are relevant[10][11].

-

Peptide Chemistry: Disulfide-rich peptides, such as conotoxins and cyclotides, are a major focus of drug discovery[12]. The synthesis and structural analysis of these complex molecules often require controlled reduction and oxidation of their disulfide bridges. Reducing agents like BMS can be employed to fully reduce the peptide before controlled, regioselective re-oxidation to achieve the correct, biologically active fold[13].

Experimental Protocol: Reduction of a Model Protein with Bis(2-mercaptoethyl)sulfone (BMS)

This protocol provides a generalized workflow for reducing disulfide bonds in a model protein, such as bovine insulin, using BMS.

Objective: To completely reduce the disulfide bonds of insulin and verify the reduction using SDS-PAGE.

Materials:

-

Bis(2-mercaptoethyl)sulfone (BMS)

-

Insulin (from bovine pancreas)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Iodoacetamide (IAM) solution (for alkylation/quenching)

-

SDS-PAGE gels (non-reducing) and electrophoresis apparatus

-

Coomassie Brilliant Blue stain

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 100 mM stock solution of BMS in degassed PBS buffer. Due to potential oxidation, it is recommended to prepare this solution fresh.

-

Prepare a 1 mg/mL stock solution of insulin in 0.01 M HCl.

-

Prepare a 500 mM stock solution of IAM in PBS buffer.

-

-

Set up the Reduction Reaction:

-

In a microcentrifuge tube, add 100 µL of the insulin stock solution.

-

Add 800 µL of PBS buffer (pH 7.4).

-

Add 100 µL of the 100 mM BMS stock solution to achieve a final BMS concentration of 10 mM (a significant molar excess over insulin's disulfide bonds).

-

As a negative control, prepare a second tube with insulin and buffer but without BMS.

-

-

Incubation:

-

Incubate both tubes at 37°C for 60 minutes to allow the reduction to proceed to completion.

-

-

Alkylation (Quenching):

-

To prevent re-oxidation of the newly formed thiols, add 30 µL of the 500 mM IAM solution to each tube (final concentration ~15 mM).

-

Incubate at room temperature in the dark for 30 minutes. IAM will covalently modify the free thiol groups.

-

-

Analysis by Non-Reducing SDS-PAGE:

-

Mix a sample from each reaction tube with non-reducing SDS-PAGE loading buffer (lacking β-mercaptoethanol or DTT).

-

Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).

-

Run the electrophoresis according to standard procedures.

-

Stain the gel with Coomassie Brilliant Blue and destain.

-

Expected Results:

-

Control Lane (No BMS): A single band corresponding to intact insulin (~5.8 kDa).

-

Reduced Lane (+BMS): Two distinct bands corresponding to the reduced insulin A-chain (~2.3 kDa) and B-chain (~3.5 kDa), which are no longer linked by disulfide bonds.

Caption: Workflow for protein reduction using BMS.

Conclusion

Bis(2-mercaptoethyl) Sulfone Disulfide is more than a standalone chemical; it is a key component of a sophisticated redox system. While its reduced form, BMS, acts as the primary functional agent for cleaving disulfide bonds, the formation of the stable disulfide ring is the thermodynamic linchpin that ensures the system's efficacy. For scientists in biochemistry and drug development, leveraging this potent dithiol/disulfide pair offers a reliable method for manipulating the critical disulfide bonds that govern the structure and function of proteins and peptides.

References

Sources

- 1. Bis(2-mercaptoethyl) sulfone Disulfide | CAS 145626-93-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bis(2-mercaptoethyl)sulfone | CAS 145626-87-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Bis(2-mercaptoethyl)sulfone [drugfuture.com]

- 5. digital.csic.es [digital.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Disulfide Bond Replacements in Analogues of the Tarantula Toxin ProTx-II and Their Effects on Inhibition of the Voltage-Gated Sodium Ion Channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

"Bis(2-mercaptoethyl) Sulfone Disulfide" physical and chemical properties

The following technical guide provides an in-depth analysis of Bis(2-mercaptoethyl) Sulfone Disulfide , the cyclic oxidized derivative of the potent reducing agent Bis(2-mercaptoethyl) sulfone (BMS).

Structure, Properties, and Role in Protein Biochemistry[1][2][3][4]

Executive Summary & Chemical Identity

Bis(2-mercaptoethyl) Sulfone Disulfide (CAS: 145626-93-3), often referred to as BMS Disulfide or 1,2,5-Trithiepane 5,5-dioxide , is the stable, cyclic oxidation product of the dithiol reducing agent Bis(2-mercaptoethyl) sulfone (BMS).

While BMS is widely utilized as a superior, non-volatile alternative to Dithiothreitol (DTT) for reducing protein disulfide bonds, the BMS Disulfide represents the thermodynamically stable "sink" of this redox reaction. Understanding the physicochemical properties of this disulfide is critical for researchers developing oxidative folding buffers, validating reduction completeness, or synthesizing sulfur-based polymers.

Chemical Structure & Nomenclature

Physical and Chemical Properties

The sulfone moiety (

Table 1: Physicochemical Specifications

| Property | Value / Description | Source |

| CAS Number | 145626-93-3 | [1] |

| Molecular Weight | 184.30 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 142–144 °C | [3] |

| Solubility | Soluble in Water, DMSO, Methanol | [3] |

| LogP (Octanol/Water) | ~ -0.5 (Estimated, highly hydrophilic) | [4] |

| State at RT | Solid | [1] |

Chemical Reactivity Profile

-

Redox Stability: Unlike linear disulfides, BMS Disulfide forms a 7-membered ring (1,2,5-trithiepane). This ring structure is relatively stable but retains reactivity toward thiolate anions, making it an effective oxidant in thiol-disulfide exchange reactions.

-

Hydrophilicity: The central sulfone group is strongly polar, significantly enhancing water solubility compared to simple alkyl disulfides. This allows BMS Disulfide to remain in solution during protein refolding assays, preventing precipitation artifacts.

-

Acidity of Precursor: The sulfone group in the reduced form (BMS) lowers the

of the thiol groups (approx.

Mechanism of Action: The BMS Redox Cycle

In protein chemistry, BMS Disulfide is the product of the reduction of protein disulfides by BMS. Understanding this cycle is essential for designing "redox buffers" (mixtures of reduced and oxidized thiols) used to refold recombinant proteins.

Figure 1: Thiol-Disulfide Exchange Mechanism

The following diagram illustrates the thermodynamic drive from the linear dithiol (BMS) to the cyclic BMS Disulfide, coupled with protein reduction.[6]

Caption: BMS reduces protein disulfides via a two-step nucleophilic substitution, driven by the formation of the stable 7-membered BMS Disulfide ring.

Applications in Drug Development & Research

A. Oxidative Refolding Buffers

In the production of biologics (e.g., monoclonal antibodies, insulin), proteins expressed in E. coli often form inclusion bodies requiring solubilization and refolding. A "redox buffer" containing a specific ratio of reduced and oxidized thiols permits disulfide shuffling.

-

Advantage: The BMS/BMS Disulfide pair offers a lower redox potential (

) and higher water solubility than the Glutathione (GSH/GSSG) system. -

Protocol: Use BMS Disulfide in combination with BMS (typically 1:10 to 1:5 molar ratio) to catalyze the correct folding of disulfide-rich proteins.

B. Reference Standard for Quality Control

When using BMS as a reducing agent in GMP manufacturing, residual BMS and its oxidized by-product (BMS Disulfide) must be quantified.

-

HPLC Monitoring: BMS Disulfide elutes earlier than the reduced form in Reverse-Phase HPLC due to the loss of the hydrogen-bonding thiol protons and ring formation.

-

Detection: UV absorbance at 205–210 nm (peptide bond region) or via Charged Aerosol Detection (CAD).

C. Chemical Synthesis Precursor

BMS Disulfide can serve as a precursor for synthesizing asymmetric disulfides or functionalized sulfones. The ring can be opened by nucleophiles (e.g., specific alkyl thiols) to generate mixed disulfides for targeted drug delivery systems.

Experimental Protocols

Protocol 1: Synthesis of BMS Disulfide (Oxidation of BMS)

For researchers requiring the disulfide standard from the reduced reagent.

Reagents:

-

Iodine (

) or Hydrogen Peroxide ( -

Methanol/Water

Methodology:

-

Dissolution: Dissolve 1.0 g (5.4 mmol) of BMS in 20 mL of Methanol:Water (1:1).

-

Oxidation: Add Iodine solution dropwise until a faint yellow color persists (indicating excess oxidant).

-

Note: The intramolecular cyclization is extremely fast due to the "effective molarity" of the two thiols anchored by the sulfone.

-

-

Quenching: Add a trace of sodium thiosulfate to remove excess iodine.

-

Extraction: Evaporate methanol. The cyclic disulfide often precipitates or can be extracted into ethyl acetate.

-

Purification: Recrystallize from hot ethanol/water.

-

Validation: Confirm MP (142–144 °C) and disappearance of free thiol signal (Ellman’s Reagent test negative).

Protocol 2: Preparation of Oxidative Refolding Buffer

Objective: Refold a denatured protein with 4 disulfide bonds.

-

Base Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA.

-

Redox Pair Addition:

-

Add BMS (Reduced) to 2.0 mM.

-

Add BMS Disulfide to 0.4 mM.

-

Ratio: 5:1 (Reduced:Oxidized).

-

-

Incubation: Dilute denatured protein into this buffer to a final concentration of <0.5 mg/mL to prevent aggregation. Incubate at 4°C for 24–48 hours.

Safety and Handling (MSDS Summary)

While BMS Disulfide is less volatile and odorous than DTT or

-

Hazards:

-

Storage: Store at +4°C or -20°C. Desiccate to prevent hydrolysis or non-specific exchange over long periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to sulfur content).

References

-

Santa Cruz Biotechnology. Bis(2-mercaptoethyl) sulfone Disulfide (CAS 145626-93-3) Product Data Sheet.[2] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2735522, Bis(2-mercaptoethyl)sulfone (Reduced Form Context). Retrieved from

-

LabSolu. Bis(2-mercaptoethyl) sulfone Disulfide Physical Properties. Retrieved from

-

Raines, R. T., et al. (1992). Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution.[11] Journal of the American Chemical Society.[11] Retrieved from

-

Lukesh, J. C., et al. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. (Comparison of BMS and DTBA kinetics). Journal of the American Chemical Society.[11] Retrieved from

Sources

- 1. Bis(2-mercaptoethyl) Sulfone Disulfide | CymitQuimica [cymitquimica.com]

- 2. Bis(2-mercaptoethyl) sulfone Disulfide | CAS 145626-93-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. raineslab.com [raineslab.com]

- 4. ChemTik Products [chemtik.com]

- 5. Bis(2-mercaptoethyl) sulfone disulfide | Intermed & Chemicals | www.chemos.de [chemos.de]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bis(2-mercaptoethyl)sulfone | C4H10O2S3 | CID 2735522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bis(2-mercaptoethyl)sulfone | CAS 145626-87-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for the Selective Reduction of Antibody Disulfide Bonds for Subunit Analysis and Conjugation

An Application Guide

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the reduction of disulfide bonds in monoclonal antibodies (mAbs). Disulfide bonds are fundamental to the structural integrity and stability of antibodies.[1][2] However, their controlled cleavage is a critical step in various analytical and bioconjugation workflows, including "middle-up" mass spectrometry analysis and the generation of antibody-drug conjugates (ADCs).[3][4] This guide focuses on the principles of selective reduction of the more accessible inter-chain disulfide bonds while preserving the intra-chain bonds that maintain the immunoglobulin fold. We present detailed, field-proven protocols using Tris(2-carboxyethyl)phosphine (TCEP), a stable and selective reducing agent, and provide comparative insights into the use of Dithiothreitol (DTT). Furthermore, this document outlines essential post-reduction analytical techniques for verification and characterization, a comprehensive troubleshooting guide, and the theoretical underpinnings of the experimental choices involved.

Introduction: The Structural Significance of Antibody Disulfide Bonds

Monoclonal antibodies, typically of the IgG class, are large glycoproteins with a molecular weight of approximately 150 kDa.[5] Their structure is comprised of two identical heavy chains (~50 kDa each) and two identical light chains (~25 kDa each).[3] These chains are interconnected by a series of covalent disulfide bonds, which are critical for the overall stability and function of the molecule.[[“]]

These bonds can be categorized as:

-

Inter-chain disulfide bonds: These link the heavy and light chains together and connect the two heavy chains in the flexible "hinge region." These bonds are generally more solvent-accessible and susceptible to reduction under mild, non-denaturing conditions.[3][7]

-

Intra-chain disulfide bonds: These are located within each of the immunoglobulin domains of the heavy and light chains. They are crucial for maintaining the characteristic immunoglobulin fold and are typically buried within the protein's tertiary structure, making them less accessible to reducing agents without denaturation.[[“]]

The controlled reduction of inter-chain disulfide bonds is a key technique that allows for the dissociation of the antibody into its constituent subunits (two light chains and two heavy chains), a process often referred to as a "middle-down" or "middle-up" approach in protein analytics.[3] This fragmentation simplifies complex molecules for more precise characterization by mass spectrometry and is a foundational step for site-specific bioconjugation at the newly freed cysteine residues.[4][8]

The Chemistry of Controlled Disulfide Reduction

The cleavage of a disulfide bond (R-S-S-R) is a redox reaction that results in two free thiol groups (R-SH).[9] This process requires a reducing agent. The choice of agent and reaction conditions dictates the extent and selectivity of the reduction.

Mechanism of Action: Phosphines vs. Thiols

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent that is highly effective and offers several advantages. The reduction mechanism involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond.[10] This reaction is irreversible and proceeds efficiently over a wide pH range. TCEP is favored for many applications due to its stability, lack of odor, and resistance to air oxidation, which allows for more consistent and reproducible results.[11]

Dithiothreitol (DTT): DTT, also known as Cleland's reagent, is a classic thiol-based reducing agent. Its mechanism involves a two-step thiol-disulfide exchange.[9][12] DTT first forms a mixed disulfide with the target protein, which is then resolved through an intramolecular attack by the second thiol in the DTT molecule, forming a stable six-membered ring and releasing the reduced protein.[12] While highly effective, DTT is less stable at pH > 7.5 and its reducing power can diminish over time due to oxidation.[9]

Experimental Workflow and Design

A successful antibody reduction experiment depends on the careful optimization of several key parameters. The goal is to achieve complete reduction of the target inter-chain bonds without causing unwanted side reactions like over-reduction of intra-chain bonds or protein aggregation.

Figure 1. General workflow for the reduction and analysis of monoclonal antibodies.

Key Parameters for Optimization

| Parameter | Recommendation | Rationale & Causality |

| Reducing Agent | TCEP is recommended for beginners due to its stability and selectivity. | TCEP is less prone to oxidation and is effective over a broader pH range compared to DTT, leading to more reproducible outcomes.[11][13] DTT is a powerful reductant but requires careful handling and fresh preparation.[12] |

| Molar Ratio | Start with a 100-200x molar excess of reducing agent to antibody. | A significant molar excess drives the reaction towards complete reduction of the accessible inter-chain bonds. A lower ratio may result in incomplete reduction, while an excessively high ratio increases the risk of reducing the more stable intra-chain bonds.[14] |

| Buffer System | Tris-HCl or Phosphate buffer at pH 7.0-7.5. | This pH range is a good compromise for maintaining antibody stability and ensuring the efficacy of the reducing agent. Alkaline conditions (pH > 8) can promote disulfide bond scrambling.[12][15] |

| Temperature | 37°C | Incubation at 37°C accelerates the reaction rate, allowing for shorter incubation times (typically 30-60 minutes) to achieve complete inter-chain reduction.[3][14] Room temperature can also be used but may require longer incubation.[12] |

| Incubation Time | 30-60 minutes. | This duration is generally sufficient for complete inter-chain reduction at 37°C. Time course experiments are recommended during optimization to find the shortest time required, minimizing potential side reactions.[14] |

| Quenching | Optional, but recommended for kinetic studies or conjugation. Use N-ethylmaleimide (NEM) or iodoacetamide. | For analytical purposes where the sample is analyzed immediately, quenching may not be necessary. For conjugation or to prevent re-oxidation over time, alkylating the newly formed free thiols with agents like NEM provides a stable sample.[13][16] |

Detailed Experimental Protocol: Selective Reduction with TCEP

This protocol describes the selective reduction of inter-chain disulfide bonds in a monoclonal antibody for subsequent analysis by LC-MS or SDS-PAGE.

Materials and Reagents

-

Monoclonal Antibody (mAb): ≥1 mg/mL in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

Tris-HCl Buffer: 20 mM Tris, pH 7.2

-

High-purity water

-

Microcentrifuge tubes

-

Thermomixer or water bath set to 37°C

-

Pipettes and tips

Reagent Preparation

-

Tris Buffer (20 mM, pH 7.2): Prepare a stock solution of 1 M Tris-HCl, adjust the pH to 7.2, and dilute to a final concentration of 20 mM with high-purity water.

-

TCEP Stock Solution (32 mM): TCEP is acidic and will lower the pH of the reaction. It is crucial to prepare it fresh. Dissolve a precise amount of TCEP-HCl in 20 mM Tris buffer (pH 7.2) to make a concentrated stock. Note: For a 160x molar ratio on a 200 nM antibody sample, a final TCEP concentration of 32 µM is needed.[14] A higher concentration stock (e.g., 10 mM) can be made and diluted just before use.

Step-by-Step Reduction Procedure

-

Sample Preparation: In a microcentrifuge tube, add a volume of your mAb stock solution to achieve a final concentration of approximately 1 mg/mL (which is ~6.7 µM for a 150 kDa mAb). For this example, let's aim for a final volume of 100 µL.

-

Add Buffer: Add the 20 mM Tris buffer (pH 7.2) to bring the volume closer to the final 100 µL, accounting for the volume of TCEP to be added.

-

Initiate Reduction: Add the calculated volume of the freshly prepared TCEP stock solution to the mAb sample to achieve the desired final molar excess (e.g., 160x). Mix gently by pipetting.

-

Example Calculation: For a final reaction volume of 100 µL with a 1 mg/mL mAb (~6.7 µM), the final amount of mAb is 0.67 nmol. A 160x molar excess requires 107.2 nmol of TCEP. This corresponds to a final TCEP concentration of 1.072 mM.

-

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes in a thermomixer with gentle agitation (e.g., 500 RPM).[14]

-

Analysis: After incubation, the sample is ready for immediate analysis. For non-reducing SDS-PAGE, mix with non-reducing sample buffer. For LC-MS analysis, the sample can be directly injected or diluted as needed for the system.[17][18]

Post-Reduction Characterization

Verification of disulfide bond reduction is essential to confirm the success of the protocol.

Figure 2. Simplified schematic of a thiol-disulfide exchange reaction.

Analytical Techniques

| Technique | Purpose | Expected Outcome for Successful Reduction |

| SDS-PAGE (Non-reducing) | To visualize the dissociation of the antibody into its subunits based on size. | The single band at ~150 kDa for the intact mAb will be replaced by two distinct bands: one at ~50 kDa (Heavy Chain) and one at ~25 kDa (Light Chain).[19] |

| Size-Exclusion Chromatography (SEC) | To separate molecules based on hydrodynamic radius. | When coupled with MS, SEC can separate the light and heavy chains and provide accurate mass data for each.[17] The main peak for the intact mAb will shift to later elution times corresponding to the smaller fragments. |

| Reversed-Phase HPLC (RP-HPLC) | To separate subunits based on hydrophobicity under denaturing conditions. | Provides excellent separation of the light chain and heavy chain, allowing for quantification and collection of pure fractions.[8] |

| Mass Spectrometry (MS) | To confirm the identity of the subunits by accurate mass measurement. | Deconvolution of the mass spectrum will show peaks corresponding to the precise molecular weights of the light chain and heavy chain, including common post-translational modifications like glycosylation on the heavy chain.[3][18] |

Expected Molecular Weights

| Chain | Typical MW (kDa) | Notes |

| Intact IgG | ~150 | Glycosylation contributes to mass heterogeneity. |

| Heavy Chain (HC) | ~50 | Typically contains N-linked glycans, resulting in multiple mass peaks. |

| Light Chain (LC) | ~25 | Generally not glycosylated, appears as a sharp peak in MS. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reduction (Intact mAb peak remains) | - Insufficient Molar Ratio: Not enough reducing agent to drive the reaction. - Inactive Reducing Agent: DTT or TCEP solution was old or oxidized. - Suboptimal Conditions: Incubation time too short or temperature too low. | - Increase the molar ratio of the reducing agent (e.g., to 250x). - Always prepare fresh reducing agent solutions immediately before use.[20] - Increase incubation time to 90 minutes or ensure the temperature is stable at 37°C. |

| Over-reduction (Loss of native structure, aggregation) | - Excessive Molar Ratio: High concentration of reducing agent begins to reduce stable intra-chain bonds. - Prolonged Incubation: Leaving the reaction for too long. | - Perform a titration experiment to find the lowest effective molar ratio of the reducing agent. - Optimize the reaction time by taking aliquots at different time points (e.g., 15, 30, 60, 90 min) and analyzing them.[21] |

| Sample Aggregation | - Protein Instability: The specific mAb may be prone to aggregation once reduced. - Buffer Conditions: Incorrect pH or ionic strength. | - Consider performing the reduction at a lower temperature (e.g., room temp or 4°C) for a longer time. - Screen different buffer conditions; ensure pH is optimal for protein stability (typically 6.5-7.5). |

| Re-oxidation of Thiols | - Sample Handling: Exposure to air (oxygen) over time after reduction without quenching. | - Analyze the sample immediately after reduction. - If immediate analysis is not possible, add an alkylating agent like N-ethylmaleimide (NEM) in a 2-3 fold molar excess over the reducing agent to cap the free thiols. |

Conclusion

The controlled reduction of antibody disulfide bonds is a robust and essential technique for modern antibody characterization and the development of novel biotherapeutics. By carefully controlling key parameters such as the choice of reducing agent, molar ratios, and incubation conditions, researchers can achieve selective and reproducible cleavage of inter-chain disulfide bonds. The protocols and guidelines presented here, with a focus on the use of TCEP, provide a solid foundation for developing and validating methods for antibody subunit analysis. Proper post-reduction characterization is paramount to ensuring the quality and integrity of the results, enabling deeper insights into the structure and function of these complex and vital molecules.

References

-

Tang, P., et al. (2020). Optimization and kinetic modeling of interchain disulfide bond reoxidation of monoclonal antibodies in bioprocesses. mAbs, 12(1), 1822324. Available from: [Link]

-

ProBio. (n.d.). The Platform Strategy of Antibody Disulfide Bond Reduction to Reduce the Risk of Antibody Process Development. Retrieved from [Link]

-

Tang, P., et al. (2020). Optimization and kinetic modeling of interchain disulfide bond reoxidation of monoclonal antibodies in bioprocesses. PMC. Available from: [Link]

-

Consensus. (n.d.). Optimal disulfide bond positions for improving antibody thermal resistance. Retrieved from [Link]

-

ESF Experts. (n.d.). Disulfide Bond Reduction And Reoxidation Of Monoclonal Antibodies In Biologics Therapeutics Processes - Kinetics Understanding And Applications. Retrieved from [Link]

-

ChemRxiv. (n.d.). Electrocatalytic Reduction of Disulfide Bonds in Antibodies. Retrieved from [Link]

-

Dynamic Biosensors. (n.d.). Reducing Agent Kit 1 for Proteins and Antibodies: Chemical reduction of disulfide bonds with TCEP. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Antibody Depletion Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Evidence of disulfide bond scrambling during production of an antibody-drug conjugate. Available from: [Link]

-

ACS Publications. (2009). Analysis of reduced monoclonal antibodies using size exclusion chromatography coupled with mass spectrometry. Available from: [Link]

-

PMC. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Available from: [Link]

-

Agilent. (n.d.). Automated Monoclonal Antibody Subunit Analysis by Online Reduction Using 2D-LC/MS. Retrieved from [Link]

-

PubMed. (n.d.). Preparation and Characterization of a Disulfide-Stabilized Fv Fragment of the anti-Tac Antibody: Comparison With Its Single-Chain Analog. Retrieved from [Link]

-

SCIEX. (n.d.). X500B Mass Spec Comparative Analysis of Partial and Selective Reduction of Monoclonal Antibodies. Retrieved from [Link]

-

Consensus. (n.d.). Impact of disulfide bonds on antibody fragment folding and function. Retrieved from [Link]

-

PMC. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Available from: [Link]

-

PMC. (n.d.). Monoclonal antibody disulfide reduction during manufacturing: Untangling process effects from product effects. Available from: [Link]

-

bioRxiv. (2024). PRLX-93936 and BMS-214662 are cytotoxic molecular glues that leverage TRIM21 to degrade nucleoporins. Available from: [Link]

-

Antibodies.com. (2024). Immunoprecipitation Troubleshooting. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of disulfide reduction by phosphines. Retrieved from [Link]

-

PMC. (2025). Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates. Available from: [Link]

-

PMC. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Available from: [Link]

-

Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

-

Bio-Rad. (n.d.). Reducing and Alkylating Agents. Retrieved from [Link]

-

LICORbio. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Retrieved from [Link]

-

PMC. (n.d.). Distinct disulfide isomers of μ-conotoxins KIIIA and KIIIB block voltage-gated sodium channels. Available from: [Link]

-

OAText. (n.d.). Disulfide-bridged proteins with potential for medical applications. Retrieved from [Link]

-

Digital CSIC. (n.d.). Breaking a Couple: Disulfide Reducing Agents. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Optimization and kinetic modeling of interchain disulfide bond reoxidation of monoclonal antibodies in bioprocesses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Research Portal [experts.esf.edu]

- 6. consensus.app [consensus.app]

- 7. Antibody Fragmentation | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]

- 12. broadpharm.com [broadpharm.com]

- 13. bio-rad.com [bio-rad.com]

- 14. sciex.com [sciex.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Monoclonal antibody disulfide reduction during manufacturing: Untangling process effects from product effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. hpst.cz [hpst.cz]

- 19. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dynamic-biosensors.com [dynamic-biosensors.com]

- 21. creativebiolabs.net [creativebiolabs.net]

Application Notes and Protocols: Effective Protein Disulfide Reduction Using Bis(2-mercaptoethyl) Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Alternative for Disulfide Reduction

Bis(2-mercaptoethyl) sulfone (BMS) is a dithiol-based reducing agent designed for the cleavage of disulfide bonds in proteins and peptides.[1][2] It serves as a powerful alternative to the commonly used dithiothreitol (DTT), offering distinct advantages in specific applications.[2][3] The strategic placement of a sulfone group between the two thiol moieties significantly influences its chemical properties, including its pKa values and reduction potential, leading to enhanced reaction kinetics under specific conditions.[1][3]

This document provides a comprehensive guide to the effective use of BMS for protein reduction. It delves into the underlying mechanism of action, offers detailed protocols for various applications, and presents a comparative analysis with other popular reducing agents.

Mechanism of Action: The Chemistry Behind the Reduction

The reduction of a protein disulfide bond by a dithiol reagent like BMS is a two-step process involving thiol-disulfide exchange reactions.[4][5]

-

Initial Nucleophilic Attack: The process begins with the ionization of one of the thiol groups on BMS to form a thiolate anion. This highly reactive thiolate then acts as a nucleophile, attacking one of the sulfur atoms of the protein's disulfide bond. This results in the formation of a mixed disulfide between the BMS molecule and the protein, and the release of one of the protein's cysteine residues as a free thiol.

-

Intramolecular Cyclization and Release: The second thiol group on the BMS molecule, now in close proximity to the newly formed mixed disulfide, performs an intramolecular nucleophilic attack. This reaction is highly favored due to the formation of a stable six-membered cyclic disulfide.[5] This step releases the second cysteine residue of the protein, completing the reduction of the original disulfide bond and resulting in the oxidized, cyclic form of BMS.[6]

The efficiency of this process is largely governed by the pKa of the thiol groups. BMS possesses two pKa values, approximately 7.9 and 9.0.[1] The lower pKa value, compared to DTT's pKa of 9.2, means that at neutral pH, a larger fraction of BMS exists in the reactive thiolate form.[3] This translates to a significantly faster reduction of accessible disulfide bonds in proteins at pH 7 compared to DTT.[3]

Figure 1: Mechanism of Protein Disulfide Reduction by BMS.

Comparative Analysis: BMS vs. DTT and TCEP

The choice of a reducing agent is critical and application-dependent. Here's a comparison of BMS with two other widely used reductants, DTT and Tris(2-carboxyethyl)phosphine (TCEP).

| Feature | Bis(2-mercaptoethyl) Sulfone (BMS) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Phosphine-based reduction |

| pKa | ~7.9, 9.0[1] | ~9.2, 10.1 | N/A |

| Optimal pH | Effective at neutral pH (7.0)[3] | More effective at pH > 7.5[7] | Broad range (1.5-8.5)[7] |

| Reaction Rate | Faster than DTT at pH 7 for accessible disulfides[3] | Slower at neutral pH[3] | Generally fast[8] |

| Odor | Odorous | Strong, unpleasant odor | Odorless[7][9] |

| Stability | Susceptible to air oxidation | Susceptible to air oxidation[7] | More resistant to air oxidation[7][9] |

| Compatibility | Interferes with maleimide chemistry | Interferes with maleimide chemistry[5] | Compatible with maleimide chemistry[9] |

Application Protocols

Protocol 1: General Protein Reduction for SDS-PAGE Analysis

This protocol is suitable for preparing protein samples for denaturing polyacrylamide gel electrophoresis (SDS-PAGE) to analyze subunit composition.

Materials:

-

Protein sample in a suitable buffer (e.g., PBS, Tris-HCl)

-

Bis(2-mercaptoethyl) sulfone (BMS) stock solution (1 M in water or DMSO)

-

SDS-PAGE sample loading buffer (e.g., 4x Laemmli buffer)

-

Deionized water

Procedure:

-

Prepare the BMS working solution: Immediately before use, dilute the 1 M BMS stock solution to a 100 mM working solution with deionized water.

-

Set up the reduction reaction: In a microcentrifuge tube, combine your protein sample with the SDS-PAGE sample loading buffer.

-

Add BMS: Add the 100 mM BMS working solution to the protein-sample buffer mixture to a final concentration of 5-20 mM. The optimal concentration may vary depending on the protein and the number of disulfide bonds.

-

Incubate: Heat the mixture at 95-100°C for 5-10 minutes.

-

Analyze by SDS-PAGE: Load the reduced sample onto an SDS-PAGE gel and proceed with electrophoresis.

Protocol 2: Partial Reduction of Antibodies for Antibody-Drug Conjugate (ADC) Development

This protocol outlines a method for the controlled, partial reduction of interchain disulfide bonds in monoclonal antibodies (mAbs), a critical step in the generation of certain types of ADCs.[10] The goal is to generate a specific number of reactive thiol groups for subsequent conjugation.

Materials:

-

Monoclonal antibody (e.g., IgG1) at a concentration of 2-10 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)[11]

-

Bis(2-mercaptoethyl) sulfone (BMS)

-

Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0)[3]

-

Quenching solution (e.g., N-ethylmaleimide (NEM) at 25 mM)[11]

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the antibody solution: Exchange the antibody into the reaction buffer to the desired concentration.

-

Initiate reduction: Add BMS to the antibody solution. The final concentration of BMS will determine the extent of reduction. For partial reduction, a concentration range of 0.5-5 mM is a good starting point.[3] For example, a study using DTT showed that concentrations between 1.5 mM and 20 mM could generate ADCs with 2 to 8 drugs per mAb, respectively.[10] A similar titration should be performed for BMS.

-

Incubate: Incubate the reaction mixture at a controlled temperature, for instance, at room temperature or 37°C, for a specific duration (e.g., 30-90 minutes). The reaction of trypsinogen with 0.5 mM BMS at 0°C for 200 minutes resulted in the reduction of approximately 0.6 disulfide residues.[3]

-

Monitor the reaction (optional): At various time points, an aliquot can be taken, the reaction quenched with NEM, and the extent of reduction analyzed by non-reducing SDS-PAGE or mass spectrometry.[11]

-

Quench the reaction: Once the desired level of reduction is achieved, quench the reaction by adding NEM or a similar thiol-reactive compound.

-

Remove excess reagent: Immediately purify the partially reduced antibody from excess BMS and byproducts using a desalting column equilibrated with the conjugation buffer.

Figure 2: Workflow for Partial Antibody Reduction using BMS.

Troubleshooting and Key Considerations

-

Buffer Composition: Avoid using buffers with primary amines if subsequent reactions involve NHS esters. The presence of metal chelators like EDTA (1-5 mM) is recommended to prevent re-oxidation of thiols catalyzed by trace metal ions.[3]

-

pH: BMS is most effective at neutral pH.[3] While TCEP is effective over a broader pH range, its stability can be compromised in phosphate buffers.[7]

-

Concentration: The concentration of BMS should be optimized for each specific protein and application. Excessive concentrations can lead to the reduction of structurally important disulfide bonds, potentially causing protein denaturation and aggregation.[12]

-

Temperature and Time: Both temperature and incubation time will influence the extent of reduction. For sensitive proteins or partial reduction, starting with lower temperatures (e.g., 4°C or room temperature) and shorter incubation times is advisable.

-

Reagent Stability: BMS, like other thiol-based reducing agents, is susceptible to oxidation. Prepare stock solutions and dilute to working concentrations immediately before use.

Conclusion

Bis(2-mercaptoethyl) sulfone is a valuable tool in the protein chemist's arsenal, offering rapid and efficient disulfide bond reduction, particularly at neutral pH. Its distinct chemical properties make it a superior choice over DTT in certain contexts. By understanding its mechanism of action and carefully optimizing reaction conditions as outlined in these protocols, researchers can effectively harness the power of BMS for a variety of applications, from routine sample preparation for SDS-PAGE to the controlled generation of therapeutic antibody-drug conjugates.

References

-

Singh, R., & Whitesides, G. M. (1994). Reagents for Rapid Reduction of Native Disulfide Bonds in Proteins. Bioorganic Chemistry, 22(2), 109-115. [Link]

-

The Merck Index Online. (n.d.). Bis(2-mercaptoethyl)sulfone. Royal Society of Chemistry. [Link]

-

University of Florida Interdisciplinary Center for Biotechnology Research. (2014, May 30). TCEP or DTT?[Link]

-

Alonso, A., & Moran, L. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(15), 2116-2126. [Link]

-

Edelmann, F. T. (2021, March 8). What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol? ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Bis(2-mercaptoethyl)sulfone Properties. [Link]

-

Sadeghi, M., et al. (2020). Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates. Avicenna Journal of Medical Biotechnology, 12(4), 239-244. [Link]

-

SciSpace. (n.d.). Breaking a Couple: Disulfide Reducing Agents. [Link]

-

ResearchGate. (2025, August 6). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. [Link]

-

Lu, B. Y., & Chang, J. Y. (2010). Rapid and irreversible reduction of protein disulfide bonds. Analytical Biochemistry, 405(1), 67-72. [Link]

- Google Patents. (n.d.). CN102531977A - Synthesis method for bis (2-mercaptoethyl) sulfide.

-

Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

-

Let's Talk Academy. (n.d.). The Most Effective Reducing Agent for Disulfide Bonds in Proteins. [Link]

-

Hogg, P. J. (2003). From structure to redox: the diverse functional roles of disulfides and implications in disease. Trends in Biochemical Sciences, 28(4), 210-214. [Link]

-

Gülçin, İ., et al. (2020). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Journal of Biochemical and Molecular Toxicology, 34(1), e22401. [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

-

Braakman, I., et al. (2017). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science, 90, 14.1.1-14.1.22. [Link]

-

Trexler-Schmidt, M., et al. (2010). Monoclonal antibody disulfide reduction during manufacturing: Untangling process effects from product effects. mAbs, 2(5), 524-532. [Link]

-

Hutterer, K. M., et al. (2017). Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. Biotechnology and Bioengineering, 114(6), 1264-1274. [Link]

Sources

- 1. Bis(2-mercaptoethyl)sulfone [drugfuture.com]

- 2. Bis(2-mercaptoethyl)sulfone | CAS 145626-87-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. digital.csic.es [digital.csic.es]

- 5. mstechno.co.jp [mstechno.co.jp]

- 6. Bis(2-mercaptoethyl) sulfone Disulfide | CAS 145626-93-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. agscientific.com [agscientific.com]

- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoclonal antibody disulfide reduction during manufacturing: Untangling process effects from product effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for disulfide reduction using BMS Disulfide at neutral pH

Application Note: Reaction Conditions for Disulfide Reduction using BMS (Bis(2-mercaptoethyl)sulfone) at Neutral pH

Part 1: Executive Summary & Technical Rationale

The Challenge of Neutral pH Reduction Standard disulfide reducing agents like Dithiothreitol (DTT) rely on the formation of a thiolate anion to initiate nucleophilic attack on protein disulfide bonds. DTT, with a thiol pKa of ~9.2, is inefficient at neutral pH (pH 7.0), where less than 1% of its thiol groups are deprotonated.[1] Consequently, DTT protocols often require elevated pH (8.0–9.0) or extended incubation times, which can induce deleterious protein modifications such as deamidation or alkaline hydrolysis.

The Solution: BMS (Bis(2-mercaptoethyl)sulfone) BMS (CAS: 145626-87-5) is a dithiol reducing agent engineered to overcome the pKa limitations of DTT.[2][3][4] With thiol pKa values of 7.9 and 9.0 , a significantly higher fraction of BMS exists in the reactive thiolate form at physiological pH (pH 7.0–7.4). This physicochemical advantage allows BMS to reduce disulfide bonds 5–7 times faster than DTT under non-denaturing, neutral conditions, making it the reagent of choice for preserving native protein structure during reduction.

Part 2: Scientific Mechanism & Comparative Data

Mechanism of Action

BMS operates via a two-step thiol-disulfide exchange mechanism, similar to DTT, but driven by its enhanced nucleophilicity at neutral pH.

-

Initiation: The BMS thiolate anion attacks the target disulfide (R-S-S-R), forming a mixed disulfide intermediate.

-

Resolution: The second thiol of the BMS molecule attacks the mixed disulfide, releasing the second reduced protein thiol and cyclizing the BMS molecule into a stable 7-membered ring. This intramolecular cyclization provides the thermodynamic driving force for the reaction.

Comparative Performance Table

| Feature | BMS (Bis(2-mercaptoethyl)sulfone) | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) | |

| pKa (Thiol) | 7.9, 9.0 | 9.2, 10.1 | 9.6 | N/A (Phosphine based) |

| Reactivity at pH 7 | High (Fast Kinetics) | Low (Slow Kinetics) | Very Low | High |

| Reducing Potential | -0.29 V | -0.33 V | -0.26 V | -0.29 V |

| Byproduct | Cyclic Sulfone (Stable) | Cyclic Disulfide (Stable) | Mixed Disulfides | Phosphine Oxide |

| Odor | Low / Negligible | Strong / Offensive | Strong / Offensive | Odorless |

| Stability | Good (Solid), Oxidizes in sol. | Oxidizes rapidly | Volatile | Very Stable |

Part 3: Visualization of Mechanism & Workflow

Figure 1: BMS Reduction Pathway & Experimental Workflow

Caption: Figure 1. Left: Mechanism of disulfide reduction by BMS driven by intramolecular cyclization. Right: Step-by-step experimental workflow for neutral pH reduction.

Part 4: Detailed Experimental Protocol

Scope: Reduction of native or denatured protein disulfides in aqueous buffers at pH 7.0–7.5.

Reagents & Equipment

-

BMS Reagent: Bis(2-mercaptoethyl)sulfone (Solid).[1][2][3][4][5][6] Store at -20°C.

-

Reaction Buffer: PBS (Phosphate Buffered Saline) pH 7.2 or HEPES pH 7.4. Note: Avoid buffers containing metal ions without EDTA, as metals catalyze oxidation.

-

Stock Solvent: Deionized water or reaction buffer.

-

Heating Block: Set to 45°C (for solubilization).

Preparation of BMS Stock Solution (200 mM)

Critical Step: BMS has limited solubility in cold water. Proper solubilization is essential for accurate concentration.

-

Weigh out 37.2 mg of BMS solid.

-

Add 1.0 mL of deionized water or buffer.

-

Vortex vigorously. If the solid does not dissolve immediately, warm the tube in a 40–45°C water bath for 2–5 minutes until the solution is clear.

-

Self-Validation: Inspect for floating crystals. The solution must be completely clear before use. Use immediately; do not store the liquid stock.

Standard Reduction Protocol (Neutral pH)

| Step | Action | Technical Insight |

| 1 | Prepare Protein | Dilute protein to 0.5 – 2.0 mg/mL in pH 7.0–7.5 buffer . Include 1–5 mM EDTA to prevent metal-catalyzed re-oxidation. |

| 2 | Add BMS | Add BMS stock to a final concentration of 5–10 mM . For very concentrated proteins (>5 mg/mL), maintain a 10-fold molar excess over disulfide bonds. |

| 3 | Incubate | Incubate at Room Temperature (20–25°C) for 15–30 minutes . |

| 4 | Verify | Optional: Monitor reduction via Ellman’s Reagent assay (detects free thiols) or LC-MS. |

| 5 | Terminate | Proceed immediately to downstream application (e.g., alkylation with NEM/Iodoacetamide) or remove BMS via desalting column (e.g., Zeba Spin, PD-10). |

Optimization for "Hard-to-Reduce" Targets

For buried disulfides in native proteins (e.g., immunoglobulins) where denaturation is not desired:

-

Increase BMS: Raise concentration to 20 mM .

-

Temperature: Incubate at 37°C .

-

Time: Extend to 60 minutes .

-

Note: BMS at neutral pH is superior here because DTT would require pH 8.5+ to achieve similar rates, potentially destabilizing the protein fold.

Part 5: Troubleshooting & Stability

-

Issue: Precipitation in Stock Solution.

-

Cause: BMS solubility drops at low temperatures.

-

Fix: Re-warm to 45°C. Ensure the working buffer is not ice-cold when adding the reagent.

-

-

Issue: Incomplete Reduction.

-

Cause: Oxidation of the BMS stock or inaccessible disulfides.

-

Fix: Prepare fresh stock. If the protein is native, buried disulfides may be sterically hindered; add a mild chaotrope (e.g., 2M Urea) if partial unfolding is acceptable.

-

-

Issue: Downstream Interference.

-

Cause: Residual BMS reacting with alkylating agents or maleimides.

-

Fix: BMS must be removed (desalting) or quenched (dilution) before conjugation, as it contains two free thiols per molecule.

-

Part 6: References

-

Lamoureux, G. V., & Whitesides, G. M. (1993). Synthesis of Dithiols as Reducing Agents for Disulfides in Neutral Aqueous Solution. The Journal of Organic Chemistry, 58(3), 633–641.

-

Singh, R., & Whitesides, G. M. (1994). Reagents for Rapid Reduction of Native Disulfide Bonds in Proteins.[7] Bioorganic Chemistry, 22(1), 109–115.

-

Winitz, D., et al. (1996). Analysis of the Disulfide Bond Structure of the Insulin Receptor. Journal of Biological Chemistry, 271, 27645-27650.[7]

-

Sigma-Aldrich. BMS Product Information Sheet (Bis(2-mercaptoethyl)sulfone).

Sources

- 1. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Serinol-Based Versatile Disulfide-Reducing Reagent | MDPI [mdpi.com]

- 5. raineslab.com [raineslab.com]

- 6. researchgate.net [researchgate.net]

- 7. Bis(2-mercaptoethyl)sulfone [drugfuture.com]

Application Notes and Protocols for Immunoglobulin Reduction using Bis(2-mercaptoethyl) Sulfone Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Superior Method for Antibody Fragmentation

In the realm of antibody research and the development of antibody-drug conjugates (ADCs), the precise and efficient fragmentation of immunoglobulins is a critical step. The reduction of interchain disulfide bonds allows for the generation of antibody fragments such as heavy and light chains, or functional half-antibodies, which are essential for various analytical and therapeutic applications. For years, dithiothreitol (DTT) has been the conventional choice for this purpose. However, its slow reaction kinetics at neutral pH and the need for a significant molar excess present notable drawbacks.

This guide introduces Bis(2-mercaptoethyl) Sulfone (BMS), a water-soluble and highly efficient reducing agent for the disulfide bonds in proteins.[1] Experimental evidence has demonstrated that BMS can reduce the accessible disulfide bonds in immunoglobulins 5 to 7 times faster than DTT under non-denaturing conditions at a neutral pH of 7.[1][2] This enhanced reaction rate is attributed to the lower pKa of its thiol groups compared to DTT, which results in a higher concentration of the reactive thiolate anion at physiological pH.[2] The use of BMS not only accelerates the fragmentation process but also offers a more complete reduction, making it a superior alternative for researchers seeking efficiency and precision in their antibody manipulation workflows.

Mechanism of Action: The Chemistry Behind Efficient Reduction

The reduction of disulfide bonds by a dithiol reagent like BMS is a thiol-disulfide interchange reaction. The process is initiated by the nucleophilic attack of a thiolate anion from BMS on one of the sulfur atoms of the immunoglobulin's interchain disulfide bond. This forms a transient mixed disulfide, which is then rapidly resolved by an intramolecular attack of the second thiol group of the same BMS molecule. This intramolecular reaction is highly favored due to the formation of a stable six-membered cyclic disulfide, regenerating the free thiol on the antibody and releasing the oxidized BMS. The efficiency of BMS stems from its chemical structure, which facilitates this rapid intramolecular cyclization.

Core Advantages of Bis(2-mercaptoethyl) Sulfone (BMS)

The adoption of BMS for immunoglobulin reduction offers several key advantages over traditional reducing agents like DTT. These benefits are particularly impactful in workflows where time, sample integrity, and reaction efficiency are paramount.

| Feature | Bis(2-mercaptoethyl) Sulfone (BMS) | Dithiothreitol (DTT) |

| Reaction Speed at pH 7 | 5-7 times faster than DTT for accessible disulfides[1][2] | Slower reaction kinetics at neutral pH |

| pKa of Thiol Groups | 7.9 and 9.0[1] | 9.2 and 10.1 |

| Reactive Thiolate at pH 7 | Higher concentration | Lower concentration |

| Reduction Completeness | More complete reduction observed[2] | May result in incomplete reduction |

| Odor | Odorless | Strong, unpleasant odor |

| Stability in Solution | More resistant to air oxidation | Prone to oxidation; solutions should be freshly prepared |

Experimental Workflow for Immunoglobulin Reduction

The following diagram outlines the general workflow for the reduction of immunoglobulins using BMS, from initial antibody preparation to the final, purified fragments ready for downstream applications.

Caption: A generalized workflow for the reduction of immunoglobulins using BMS.

Detailed Protocol for the Reduction of IgG using BMS

This protocol provides a starting point for the reduction of disulfide bonds in a typical IgG antibody. Optimal conditions, particularly the molar excess of BMS and incubation time, may need to be empirically determined for specific antibodies and desired levels of fragmentation.

Materials:

-

Purified IgG antibody (e.g., 1-10 mg/mL)

-

Bis(2-mercaptoethyl) Sulfone (BMS), crystalline solid (CAS: 145626-87-5)[1]

-

Sodium Phosphate (for buffer preparation)

-

Ethylenediaminetetraacetic acid (EDTA)

-

High-purity water

-

Desalting columns or spin filters for buffer exchange

-

Reaction tubes

-

Incubator or water bath

Procedure:

-

Preparation of Reaction Buffer:

-

Prepare a 50 mM sodium phosphate buffer containing 1 mM EDTA.

-

Adjust the pH of the buffer to 7.0. This is a critical parameter as the efficiency of BMS is optimal at neutral pH.[2]

-

Filter the buffer through a 0.22 µm filter to remove any particulates.

-

-

Preparation of BMS Stock Solution:

-

Immediately before use, weigh out the required amount of BMS crystalline solid.

-

Dissolve the BMS in the reaction buffer to create a fresh stock solution (e.g., 100 mM). BMS may require gentle warming (40-45°C) to fully dissolve.[1]

-

-

Reduction Reaction:

-

In a reaction tube, add the purified IgG antibody to the desired final concentration in the reaction buffer.

-

Add the BMS stock solution to the antibody solution to achieve the desired final molar excess. A starting point of a 10-50 fold molar excess of BMS over the antibody is recommended.

-

Gently mix the solution by pipetting. Avoid vigorous vortexing to prevent protein denaturation.

-

Incubate the reaction mixture at 37°C. The incubation time will vary depending on the antibody and the desired degree of reduction. A time course experiment (e.g., sampling at 15, 30, 60, and 90 minutes) is recommended for optimization. For complete reduction of accessible disulfides, 60-90 minutes is often sufficient.

-

-

Removal of Excess BMS:

-

To stop the reaction and remove the excess BMS, perform a buffer exchange using a pre-equilibrated desalting column or a spin filter with an appropriate molecular weight cutoff (e.g., 10 kDa for IgG fragments).

-

Equilibrate the column or filter with a suitable buffer for downstream applications, such as phosphate-buffered saline (PBS). This buffer should also contain 1-5 mM EDTA to prevent the re-oxidation of the newly formed free sulfhydryl groups.

-

-

Analysis of Reduced Antibody:

-

The resulting antibody fragments can be analyzed by non-reducing SDS-PAGE to visualize the heavy and light chains.

-

Size-exclusion chromatography (SEC) can be used to assess the fragmentation profile and quantify the different species.

-

For more detailed characterization, mass spectrometry can be employed to confirm the masses of the resulting fragments.

-

Self-Validating Systems and Quality Control

A robust protocol includes measures for self-validation. It is crucial to run appropriate controls to ensure the success of the reduction reaction.

-

Unreduced Control: An aliquot of the starting antibody should be run alongside the reduced samples in all analytical steps to provide a baseline for comparison.

-

Time-Course Analysis: As mentioned, performing a time-course experiment during the initial optimization will help in determining the ideal incubation time for the desired level of fragmentation.

-

Quantification of Free Thiols: Assays such as the Ellman's test can be used to quantify the number of free sulfhydryl groups generated, providing a quantitative measure of the reduction efficiency.

Troubleshooting and Expert Insights

-

Incomplete Reduction: If incomplete reduction is observed, consider increasing the molar excess of BMS, extending the incubation time, or slightly increasing the incubation temperature (e.g., to 40°C). Ensure that the BMS solution is freshly prepared, as its efficacy can diminish over time once in solution.

-

Protein Aggregation: While BMS is a gentle reducing agent, some antibodies may be prone to aggregation upon reduction. To mitigate this, ensure that all buffers are degassed to minimize oxidation, and consider performing the reaction at a lower temperature for a longer duration. The inclusion of EDTA is crucial to chelate metal ions that can catalyze re-oxidation and aggregation.[3]

-

Re-oxidation of Sulfhydryls: After the removal of BMS, the newly formed free thiols can re-oxidize to form disulfide bonds. To prevent this, always include a chelating agent like EDTA in your buffers and, if necessary for downstream applications, consider capping the free thiols with an alkylating agent like N-ethylmaleimide (NEM).

Conclusion

Bis(2-mercaptoethyl) Sulfone represents a significant advancement in the toolkit for protein chemists and drug developers. Its rapid and efficient reduction of immunoglobulin disulfide bonds at neutral pH streamlines workflows, saving valuable time and preserving the integrity of the antibody fragments. By understanding the mechanism of action and following a well-defined protocol with appropriate controls, researchers can confidently and reproducibly generate high-quality antibody fragments for a wide array of downstream applications, from basic research to the development of next-generation biotherapeutics.

References

-

Singh, R., & Whitesides, G. M. (1994). Reagents for Rapid Reduction of Native Disulfide Bonds in Proteins. Analytical Biochemistry, 223(1), 132-137. [Link]

Sources

Troubleshooting & Optimization

"Bis(2-mercaptoethyl) Sulfone Disulfide" stability and proper storage conditions

Document ID: TSS-BMS-2026-02-13 Version: 1.0

Introduction

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing Bis(2-mercaptoethyl) sulfone (CAS 145626-87-5), also known as BMS.[1][2] BMS is a potent, water-soluble reducing agent designed to be a more stable alternative to dithiothreitol (DTT) for reducing disulfide bonds in proteins and other biomolecules.[2][3] However, like all thiol-containing reagents, its efficacy is critically dependent on proper storage and handling to prevent oxidative degradation.

The primary degradation pathway for BMS involves the oxidation of its two thiol (-SH) groups to form an intramolecular disulfide bond, resulting in a cyclic product known as Bis(2-mercaptoethyl) sulfone Disulfide (BMS Disulfide, CAS 145626-93-3).[4] This oxidized form is inactive as a reducing agent. This guide provides in-depth troubleshooting and FAQs to address stability issues, ensuring the integrity and consistency of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and links them to the stability and handling of BMS.

Issue 1: Complete or Partial Failure of Disulfide Bond Reduction

Symptoms:

-

SDS-PAGE analysis (non-reducing) shows no shift in protein mobility compared to the untreated control.

-

Mass spectrometry indicates the presence of intact disulfide bonds post-reduction.

-

The protein fails to bind to a downstream affinity column that requires a free cysteine.

Root Cause Analysis:

The most probable cause is the degradation of the BMS reagent via oxidation. The free thiol groups are essential for reducing activity; if they have formed a disulfide, the reagent is rendered inert.[5][6] This oxidation is accelerated by exposure to air (oxygen), elevated temperatures, and incompatible buffer conditions.

Investigative Workflow & Solutions:

Step-by-Step Protocol: Verifying BMS Activity

-

Prepare a Fresh Stock: Always prepare a fresh aqueous solution of BMS for critical experiments. While BMS is more stable than DTT, pre-made solutions can oxidize over time.

-

Use Degassed Buffers: Oxygen is the primary culprit in thiol oxidation.[7] Sparge all buffers (e.g., PBS, Tris) with an inert gas like nitrogen or argon for 15-20 minutes before adding BMS.

-

Control pH: The thiol groups of BMS have pKa values of 7.9 and 9.0.[3] The thiolate anion (S-), which forms at pH values approaching the pKa, is the active nucleophile in disulfide reduction but is also more susceptible to oxidation.[8] For most protein applications, performing the reduction at a slightly acidic to neutral pH (e.g., pH 6.5-7.5) provides a good balance between reactivity and stability.[9]

-

Confirm with a Control Reaction: Use a known disulfide-containing substrate, such as oxidized glutathione (GSSG), and monitor its reduction to GSH via a colorimetric assay (e.g., using Ellman's reagent) to confirm your BMS stock is active.

Issue 2: Inconsistent or Variable Reduction Efficiency Between Experiments

Symptoms:

-

The degree of protein reduction varies significantly when using the same protocol on different days.

-

Lot-to-lot variability seems high, even with reagent from the same supplier.

Root Cause Analysis:

This issue often points to inconsistent storage and handling practices. BMS is a solid crystalline powder that is stable when stored correctly but can degrade if subjected to repeated temperature fluctuations or improper handling upon opening.[3][10]

Solutions & Best Practices:

-

Aliquot the Reagent: Upon receiving a new bottle of solid BMS, it is critical to aliquot it into smaller, single-use quantities in a low-humidity environment (e.g., a glove box or desiccator). This minimizes the exposure of the entire stock to atmospheric moisture and oxygen every time it is used.

-

Inert Gas Overlay: For maximum protection, backfill each aliquot tube with an inert gas (argon or nitrogen) before sealing.

-

Consistent Storage: Store all aliquots in a dedicated, non-cycling (manual defrost) freezer at -20°C.[10] Avoid using frost-free freezers, as their temperature cycles can promote degradation over time.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Bis(2-mercaptoethyl) sulfone?

Solid BMS should be stored at -20°C in a tightly sealed container to protect it from moisture.[10] For long-term stability, storing it under an inert atmosphere (argon or nitrogen) is highly recommended. Avoid direct sunlight and extreme temperatures.[10]

| Condition | Temperature | Atmosphere | Expected Stability |

| Optimal (Long-Term) | -20°C | Inert Gas (Argon/Nitrogen) | > 1 Year |

| Acceptable (Short-Term) | 2-8°C | Air (in desiccator) | Weeks to Months |

| Not Recommended | Room Temperature | Air | Days to Weeks |

| Data synthesized from supplier recommendations and chemical principles of thiol stability.[10][11] |

Q2: How should I prepare and store BMS stock solutions?

For maximum efficacy, it is strongly recommended to prepare BMS solutions fresh for each experiment. If a stock solution must be made, follow these guidelines:

-

Use high-purity, degassed water or buffer (sparged with nitrogen or argon).

-

Prepare a concentrated stock (e.g., 1 M in a suitable buffer).

-

Dispense into single-use aliquots, overlay with inert gas, and freeze immediately at -80°C.

-

Thaw rapidly when needed and use immediately. Do not subject solutions to multiple freeze-thaw cycles.

Q3: My BMS solution has a slight yellow tint. Is it still usable?

A yellow tint can be an indicator of oxidation or the presence of impurities. While slight discoloration may not always mean complete degradation, it warrants caution. It is best practice to discard any discolored solution and prepare a fresh one from solid stock. The active, reduced form of BMS should produce a clear, colorless solution.

Q4: Can I use BMS in buffers containing metal ions?

Exercise caution. Certain transition metal ions can catalyze the oxidation of thiols.[7] If your buffer must contain metal ions, consider adding a chelating agent like EDTA to sequester them and minimize their catalytic activity.

Q5: How does BMS compare to other reducing agents like DTT and TCEP?

-

vs. DTT: BMS is generally more stable to air oxidation than DTT, giving it a longer half-life in solution and making it more reliable for longer incubation periods.

-

vs. TCEP: TCEP (Tris(2-carboxyethyl)phosphine) is a non-thiol reducing agent and is therefore much more resistant to air oxidation. TCEP is effective over a wider pH range and does not contain a thiol group that could interfere with subsequent thiol-specific labeling steps. However, BMS may be preferred in applications where a thiol-based reducing agent is specifically required.

Q6: What is the primary degradation product of BMS?

The primary degradation product is the intramolecularly oxidized form, Bis(2-mercaptoethyl) sulfone Disulfide, also known as BMS Disulfide.[4] In this seven-membered ring structure, the two thiol groups have formed a disulfide bond, rendering the molecule incapable of reducing other disulfide bonds.

BMS [label=<

| HS-CH₂-CH₂- | S | -CH₂-CH₂-SH |

| || | ||

| O | ||

| || | ||

| O | ||

| Bis(2-mercaptoethyl) sulfone (Active) |

>];

BMS_Disulfide [label=<

| S | S |

| / | |

| CH₂ | CH₂ |

| | | | |

| CH₂ | CH₂ |

| / | |

| S(=O)₂ | |

| BMS Disulfide (Inactive) |

>];

BMS -> BMS_Disulfide [label="Oxidation\n(O₂, metal ions)"]; } ondot Caption: Oxidation of active BMS to its inactive disulfide form.

References

-

Wikipedia. Thiol. [Link]

-

Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

-

Kim, E. et al. (2001). Investigation of the storage stability of selected volatile sulfur compounds in different sampling containers. Journal of Chromatography A, 917(1-2), 367-74. [Link]

-

Mishanina, T. V., et al. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine. [Link]

-

Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]

-

U.S. Environmental Protection Agency (EPA). Bis(2-mercaptoethyl)sulfone Properties. CompTox Chemicals Dashboard. [Link]

-

DrugFuture. Bis(2-mercaptoethyl)sulfone. Chemical Index Database. [Link]

-

ResearchGate. (2016). How to prevent disulfide bond scrambling?. [Link]

-

Liu, H., et al. (2016). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. mAbs, 8(8), 1443-1449. [Link]

-

Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. [Link]

-

ResearchGate. The Chemistry of the Thiol Groups. [Link]

-

Hutterer, K. M., et al. (2016). Monoclonal antibody disulfide reduction during manufacturing: Untangling process effects from product effects. mAbs, 8(8), 1433-1442. [Link]

-